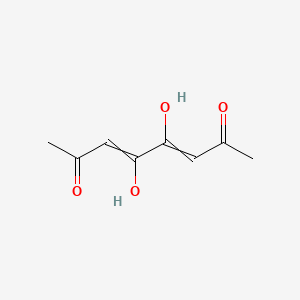
5-Fluoro-2-methylphenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylphenylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that contains a zinc atom bonded to a 5-fluoro-2-methylphenyl group and a bromide ion. This compound is typically used in cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methylphenylzinc bromide can be synthesized through the reaction of 5-fluoro-2-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc reagent. The general reaction is as follows:
5-Fluoro-2-methylbromobenzene+Zn→5-Fluoro-2-methylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere with a solvent like THF.
Addition Reactions: These reactions can occur with various electrophiles, including carbonyl compounds, to form new carbon-carbon bonds.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
5-Fluoro-2-methylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it valuable in the construction of molecular frameworks.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are studied for their potential therapeutic effects.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its role in forming carbon-carbon bonds is crucial in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methylphenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium or nickel catalyst, facilitating the transfer of the 5-fluoro-2-methylphenyl group to the electrophile. This process forms a new carbon-carbon bond, which is the key step in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
5-Fluoro-2-methylphenylboronic acid: Used in Suzuki coupling reactions to form carbon-carbon bonds.
5-Fluoro-2-methylphenylsilane: Utilized in Hiyama coupling reactions.
Uniqueness
5-Fluoro-2-methylphenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to other organometallic reagents, it offers better control over the reaction conditions and product formation. Its use in Negishi coupling reactions is particularly notable for the efficient formation of biaryl compounds.
Properties
IUPAC Name |
bromozinc(1+);1-fluoro-4-methylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIUNJLQRHVNHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(Ethylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330125.png)






![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330171.png)
![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330184.png)



![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone](/img/structure/B6330200.png)

